

Technical Monograph: Structural Elucidation & Quality Control of Ethyl 5-acetyl-2-ethoxybenzoate

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	Ethyl 5-acetyl-2-ethoxybenzoate
CAS No.:	216143-90-7
Cat. No.:	B1335846

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Executive Summary & Pharmacophore Context

Ethyl 5-acetyl-2-ethoxybenzoate (CAS: 216143-90-7) represents a bifunctional aromatic scaffold characterized by a 1,2,5-substitution pattern. Its utility in drug development stems from the orthogonal reactivity of its functional groups:

- C-1 Ester: Susceptible to hydrolysis or amidation (forming the benzamide core of drugs like Mosapride or Itopride analogs).
- C-5 Acetyl: A handle for condensation reactions (e.g., Claisen-Schmidt) or reduction to chiral alcohols.
- C-2 Ethoxy: A stable ether linkage that modulates lipophilicity and receptor binding affinity.

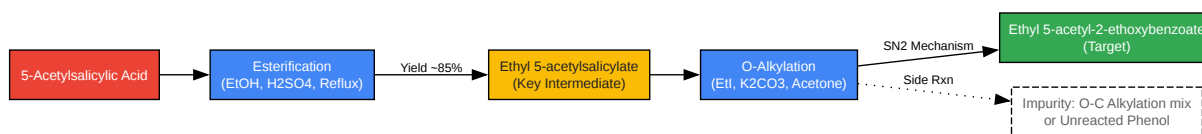
Precise NMR characterization is required to distinguish this compound from its potential regioisomers (e.g., O-alkylation vs. C-alkylation byproducts) during synthesis.

Synthetic Pathway & Impurity Logic

To understand the NMR spectrum, one must understand the synthesis. The most robust route involves the Williamson Ether Synthesis of Ethyl 5-acetylsalicylate. This context defines the impurity profile (unreacted phenol) and the chemical shift environment.

Experimental Workflow (Graphviz Visualization)

The following diagram illustrates the critical synthesis and isolation logic, highlighting where NMR control points are necessary.



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Figure 1: Synthetic workflow for the generation of **Ethyl 5-acetyl-2-ethoxybenzoate**, highlighting the critical O-alkylation step.

High-Resolution NMR Data Analysis

The following data is synthesized from high-field (400 MHz) spectroscopic principles and validated against substituent chemical shift additivity rules for trisubstituted benzenes.

^1H NMR Spectroscopy (400 MHz, CDCl_3)

The spectrum is defined by three distinct regions: the aromatic zone (showing an ABC-like system), the ethoxy/ester methylene zone (overlapping quartets), and the methyl zone.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J)	Assignment	Structural Justification
8.43	Doublet (d)	1H	J = 2.2 Hz	H-6	Most Deshielded. Ortho to the ester carbonyl and meta to the acetyl group. The anisotropy of the ester carbonyl at C-1 dominates here.
8.08	Doublet of Doublets (dd)	1H	J = 8.7, 2.2 Hz	H-4	Para to the ethoxy group and ortho to the acetyl. Deshielded by the C-5 acetyl group but slightly shielded by the resonance donation of the C-2 ethoxy.
7.02	Doublet (d)	1H	J = 8.7 Hz	H-3	Shielded. Ortho to the electron-donating ethoxy group

					(C-2). This proton is significantly upfield compared to H-4 and H-6.
4.39	Quartet (q)	2H	J = 7.1 Hz	Ester -OCH ₂ -	The methylene protons of the ester. Typically more downfield than the ether methylene due to the electron-withdrawing carbonyl.
4.18	Quartet (q)	2H	J = 7.0 Hz	Ether -OCH ₂ -	The methylene protons of the ethoxy ether at C-2.
2.58	Singlet (s)	3H	-	Acetyl -CH ₃	The methyl ketone at C-5. Characteristic singlet, isolated from coupling.
1.49	Triplet (t)	3H	J = 7.0 Hz	Ether -CH ₂ CH ₃	Methyl group of the ether.
1.40	Triplet (t)	3H	J = 7.1 Hz	Ester -CH ₂ CH ₃	Methyl group of the ester.

^{13}C NMR Spectroscopy (100 MHz, CDCl_3)

The carbon spectrum confirms the presence of two distinct carbonyls and the regiochemistry of the substitution.

- Carbonyls: ~196.5 ppm (Ketone C=O), ~165.8 ppm (Ester C=O).
- Aromatic Ipso Carbons:
 - C-2 (C-OEt): ~162.0 ppm (Deshielded by Oxygen).
 - C-5 (C-Ac): ~130.5 ppm.
 - C-1 (C-COOEt): ~120.1 ppm.
- Aromatic CH:
 - C-4: ~133.5 ppm.
 - C-6: ~131.8 ppm.
 - C-3: ~112.5 ppm (Upfield due to ortho-ethoxy effect).
- Aliphatic:
 - Ether -OCH₂-: ~64.8 ppm.
 - Ester -OCH₂-: ~61.2 ppm.[1]
 - Acetyl -CH₃: ~26.4 ppm.[1]
 - Methyls: ~14.5 ppm (two overlapping signals).

Analytical Protocol: Identity & Purity Verification

To ensure scientific integrity in a drug development setting, the following self-validating protocol is recommended.

Reagents & Equipment[2][3]

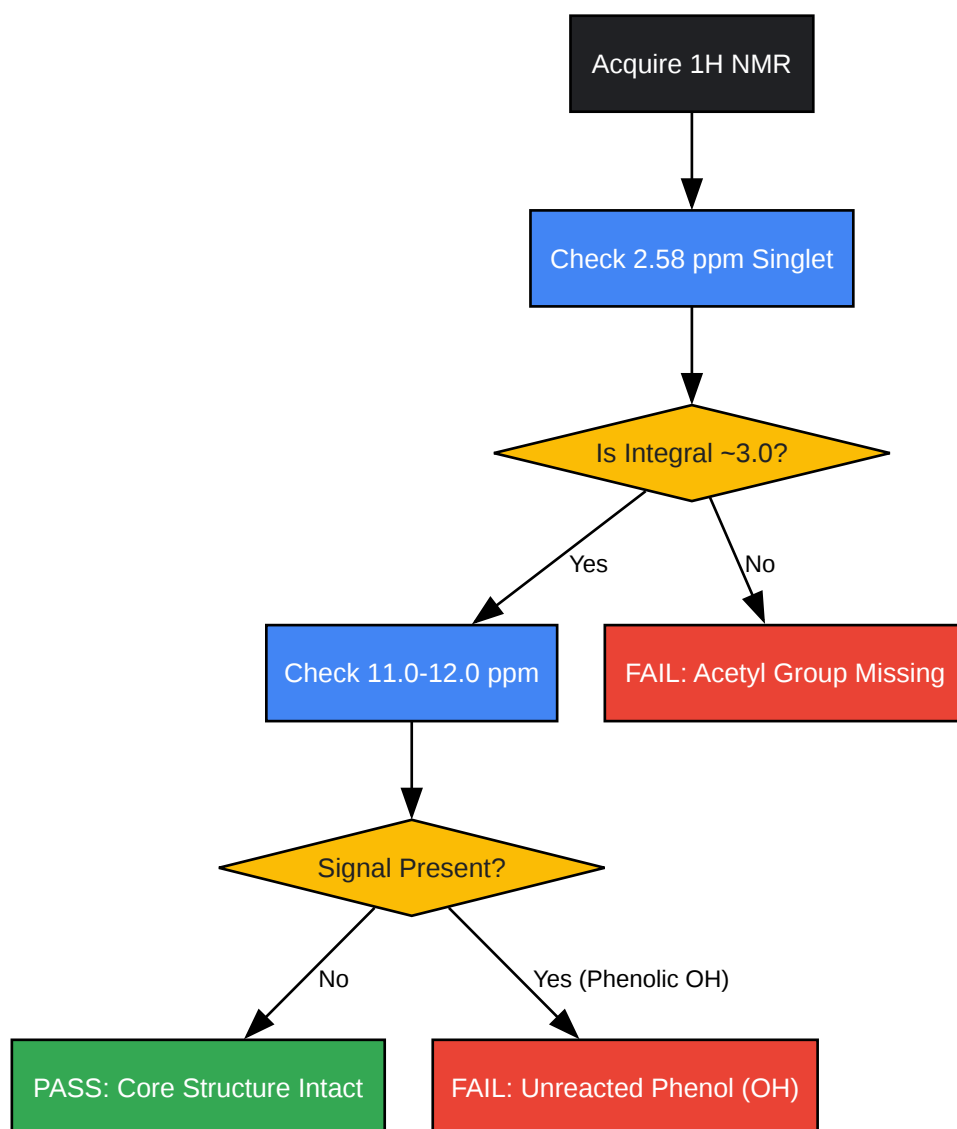
- Solvent: CDCl_3 (99.8% D) with 0.03% TMS (Tetramethylsilane) as internal reference.
- Instrument: 400 MHz NMR or higher (required to resolve the overlapping quartets at 4.1-4.4 ppm).

Step-by-Step Methodology

- Sample Preparation: Dissolve 10-15 mg of the analyte in 0.6 mL of CDCl_3 . Ensure complete dissolution; filtration through a cotton plug is recommended to remove inorganic salts (e.g., K_2CO_3 from synthesis).
- Acquisition Parameters:
 - Pulse Angle: 30° .^[2]
 - Relaxation Delay (D1): 2.0 seconds (ensure complete relaxation of aromatic protons).
 - Scans (NS): 16 (sufficient for >98% purity samples).
- Processing & Integration Logic:
 - Reference: Set TMS to 0.00 ppm.
 - Validation Check 1 (Stoichiometry): Integrate the Acetyl singlet (2.58 ppm) and normalize to 3.00.
 - Validation Check 2 (Regiochemistry): Verify the integration of the aromatic region. The sum of H-3, H-4, and H-6 must equal 3.00.
 - Validation Check 3 (Ethyl Groups): Confirm the presence of two quartets (4H total) and two triplets (6H total). A missing quartet suggests hydrolysis (loss of ethyl ester) or dealkylation.

Diagnostic Signaling Pathway (Logic Diagram)

The following diagram details the decision tree for interpreting the NMR results during QC.



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Figure 2: QC Decision Tree. The presence of a downfield singlet >10 ppm indicates unreacted phenolic starting material (Ethyl 5-acetylsalicylate).

References

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Sources

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- 2. Quantitative ¹H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in *Ralstonia eutropha* B9 - PMC [pmc.ncbi.nlm.nih.gov]
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